3-Benzylazetidine

Übersicht

Beschreibung

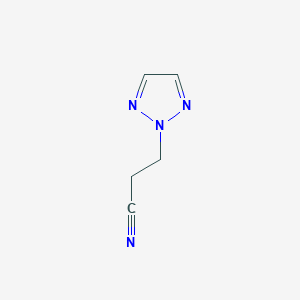

3-Benzylazetidine is a chemical compound that belongs to the class of organic compounds known as azetidines, which are four-membered heterocyclic structures containing a nitrogen atom. While the provided papers do not directly discuss 3-Benzylazetidine, they do provide insights into the chemistry of azetidine derivatives and related heterocyclic compounds, which can be extrapolated to understand the properties and reactivity of 3-Benzylazetidine.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. One of the papers describes the preparation of 3-amino and 3-mercapto-azetidine derivatives through the reaction of 1-t-butylazetidinyl-3 tosylate with various nucleophiles, including ammonia, primary and secondary amines, and mercaptans . This suggests that similar strategies could potentially be applied to synthesize 3-Benzylazetidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Azetidines are characterized by their strained ring system, which significantly influences their molecular structure and reactivity. The strain in the four-membered ring can lead to unique chemical behavior not observed in larger, less strained rings. Although the papers do not specifically address the molecular structure of 3-Benzylazetidine, the general principles of azetidine chemistry would apply, indicating that 3-Benzylazetidine would likely exhibit high reactivity due to ring strain.

Chemical Reactions Analysis

The reactivity of azetidine derivatives is often dictated by the presence of substituents on the ring and their electronic effects. The reaction of 1-t-butylazetidinyl-3 tosylate with compounds of higher acidity, such as thiobenzoic acid, leads to ring cleavage . This suggests that 3-Benzylazetidine could also undergo reactions that involve ring opening, especially when treated with strong nucleophiles or acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can affect their boiling points, solubility, and stability. While the papers do not provide specific data on the physical and chemical properties of 3-Benzylazetidine, it can be inferred that such properties would be impacted by the benzyl substituent, which could increase hydrophobicity and potentially affect the compound's boiling point and solubility in organic solvents.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Chemistry

- Azetidines are considered immensely reactive and have significant potential in synthetic chemistry .

- They are used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

- They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .

-

Medicinal Chemistry

Safety And Hazards

3-Benzylazetidine has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

Azetidines, including 3-Benzylazetidine, have been the focus of recent advances in synthetic strategies . They are considered important in the development of new antiseizure medications that act against novel targets . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Eigenschaften

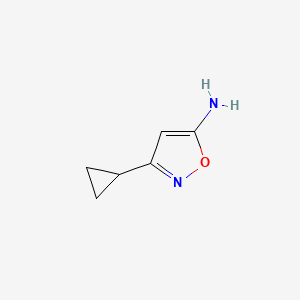

IUPAC Name |

3-benzylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUVRZKNLXYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585456 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylazetidine | |

CAS RN |

90874-34-3 | |

| Record name | 3-Benzylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)